1-Chloro-9H-xanthen-9-one
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Overview
Description
1-Chloro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by the presence of a chlorine atom at the first position of the xanthone scaffold, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Chloro-9H-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate substituted salicylic acids with phloroglucinols in the presence of catalysts such as phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Chloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-derived 2-like 2 (Nrf2) . This modulation can lead to the activation of antioxidant response elements and the reduction of oxidative damage in cells.
Comparison with Similar Compounds
1-Chloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the chlorine substitution.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A derivative with additional functional groups that enhance its biological activity.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.
Properties
CAS No. |
77125-92-9 |
---|---|
Molecular Formula |
C13H7ClO2 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
1-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
InChI Key |
HVCQSNXTTXPIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Cl |
Origin of Product |
United States |
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